molecular formula C7H7N3S B2923154 5-Amino-6-methyl-2,1,3-benzothiadiazole CAS No. 1230950-52-3

5-Amino-6-methyl-2,1,3-benzothiadiazole

Cat. No.: B2923154
CAS No.: 1230950-52-3
M. Wt: 165.21
InChI Key: HVYGXYVHTCFYPM-UHFFFAOYSA-N
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Description

5-Amino-6-methyl-2,1,3-benzothiadiazole is a heterocyclic compound . It is a light yellow to brown solid with a molecular weight of 165.22 . The IUPAC name for this compound is 6-methyl-2,1,3-benzothiadiazol-5-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N3S/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,8H2,1H3 . This indicates that the molecule contains 7 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom .


Physical and Chemical Properties Analysis

This compound is a light yellow to brown solid . It has a molecular weight of 165.22 . The compound should be stored at +4°C .

Scientific Research Applications

Oxidation Reactions and Spectroscopic Properties

Research has explored the synthesis and spectroscopic properties of 5-Amino-6-methyl-2,1,3-benzothiadiazole. A study by Neidlein and Knecht (1987) details the oxidation reactions of methyl-substituted 2,1,3-benzothiadiazoles with selenium dioxide, providing insights into the chemical behavior and potential applications of these compounds in various scientific contexts (Neidlein & Knecht, 1987).

Antitumor Applications

A significant area of research has been the exploration of this compound derivatives for antitumor applications. Bradshaw and Westwell (2004) discussed the development of potent and selective antitumor benzothiazoles, tracing the journey of these compounds from discovery to clinical candidate phase (Bradshaw & Westwell, 2004).

Synthesis and Biological Activity

The synthesis and biological activity of this compound related compounds have been extensively studied. Shukla and Srivastava (2008) synthesized new derivatives and evaluated their antifungal and antibacterial activities, highlighting the compound's potential in the development of new antimicrobial agents (Shukla & Srivastava, 2008).

Coordination Chemistry and Crystal Engineering

In the field of coordination chemistry and crystal engineering, functionalized 2,1,3-benzothiadiazoles, such as this compound, have found novel applications. Bashirov et al. (2014) presented two applications of these compounds in metal coordination chemistry and the engineering of organic solids (Bashirov et al., 2014).

Applications in Electrochemistry

The compound has been studied for its potential in electrochemical applications. Tsai, Chang, and Wu (2010) investigated 4-Amino-2,1,3-benzothiadiazole as a potential leveler for Cu plating in microelectronics, emphasizing its relevance in advanced manufacturing technologies (Tsai, Chang, & Wu, 2010).

Safety and Hazards

The safety information for 5-Amino-6-methyl-2,1,3-benzothiadiazole indicates that it does not have a GHS symbol . The MSDS for this compound can be found online .

Properties

IUPAC Name

6-methyl-2,1,3-benzothiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYGXYVHTCFYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NSN=C2C=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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